4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Description
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a conjugated organic molecule featuring a central benzene ring substituted with a thiol (-SH) group at position 1 and an ethynyl (-C≡C-) linkage extending to a 3-nitro-4-(phenylethynyl)phenyl moiety. This structure creates a rigid, planar framework with extended π-conjugation, enhanced by the electron-withdrawing nitro (-NO₂) group and the ethynyl spacers. The thiol group facilitates self-assembly on metal surfaces, making it relevant for molecular electronics .
Properties
CAS No. |
920761-37-1 |
|---|---|
Molecular Formula |
C22H13NO2S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[2-[3-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol |
InChI |
InChI=1S/C22H13NO2S/c24-23(25)22-16-19(7-6-18-10-14-21(26)15-11-18)9-13-20(22)12-8-17-4-2-1-3-5-17/h1-5,9-11,13-16,26H |
InChI Key |
ATIZNRZLXFVREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)S)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Thiol Addition: The final step involves the addition of a thiol group to the ethynylbenzene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Acts as a building block for more complex molecules in organic synthesis.
Biology: Potential use in the study of thiol-based redox biology.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Mechanism of Action
The mechanism of action of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with various molecular targets:
Thiol Group: Can form disulfide bonds, affecting protein function.
Nitro Group: Can undergo reduction to amines, which may interact with biological targets.
Phenylethynyl Groups: Provide rigidity and planarity, influencing molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
2'-Amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol
- Key Differences: The amino (-NH₂) group at the 2' position introduces a redox-active site absent in the target compound. The nitro group is positioned at the 5' position versus the 3' position in the target molecule.
- Impact on Properties: The amino group in the reference compound enables redox-mediated switching, achieving an on-off current ratio >1000:1 and negative differential resistance (NDR) in electronic devices . The absence of the amino group in the target compound may limit its redox activity but could enhance stability or alter charge transport mechanisms.
N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide
- Key Differences :
- Contains a benzothiazole heterocycle and an ethenyl (-CH=CH-) linkage instead of ethynyl groups.
- Lacks a nitro group or thiol substituent.
- The benzothiazole moiety may introduce luminescent or charge-transfer properties absent in the target compound .
Electronic and Device Performance Comparisons
Conductance and Switching Behavior
- Analysis: The target compound’s nitro and ethynyl groups may support charge transport but lack the amino-mediated redox switching observed in . Ethynyl linkages likely enhance conductance compared to ethenyl-based compounds like .
Substituent Effects on Reactivity and Stability
- Nitro Group Positioning: In the target compound, the nitro group at the 3-position may sterically hinder interactions compared to the 5-position in , affecting packing in self-assembled monolayers (SAMs).
- Thiol Reactivity :
- Both the target compound and feature thiols for SAM formation, but steric effects from substituents could alter binding kinetics to gold or other substrates.
Biological Activity
4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol, a compound with the molecular formula and CAS number 920761-37-1, is notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Sonogashira coupling , which combines an aryl halide with a terminal alkyne under palladium and copper catalysis. The final step involves the addition of a thiol group to the ethynylbenzene derivative.
| Property | Value |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 4-[2-[3-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol |
| InChI Key | ATIZNRZLXFVREZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)S)N+[O-] |
The biological activity of this compound is attributed to its unique functional groups:
- Thiol Group : Capable of forming disulfide bonds, influencing protein interactions and functions.
- Nitro Group : Can be reduced to an amine, which may interact with various biological targets.
- Phenylethynyl Groups : Provide structural rigidity, enhancing molecular interactions with biological macromolecules.
Therapeutic Applications
Research indicates several potential therapeutic applications:
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in certain cancer cell lines by modulating redox states through its thiol group .
- Antioxidant Properties : Its ability to participate in redox reactions suggests potential as an antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases.
- Biochemical Probes : Due to its reactive thiol group, it can serve as a biochemical probe for studying thiol-based redox biology and related pathways.
Case Studies
Several studies have evaluated the biological effects of similar compounds or derivatives:
- Inhibition of Seed Germination : A related compound, 4-(2-Phenylethynyl)benzoic acid (PEBA), showed inhibitory effects on tomato seed germination linked to hormonal modulation and reactive oxygen species (ROS) generation. This suggests that similar mechanisms might be explored for this compound in plant biology .
- Toxicological Assessments : Acute toxicity studies using model organisms have indicated low toxicity levels for compounds structurally similar to this compound, suggesting a favorable safety profile for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
